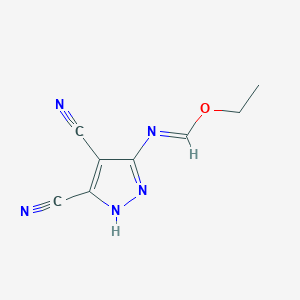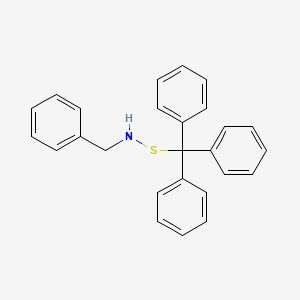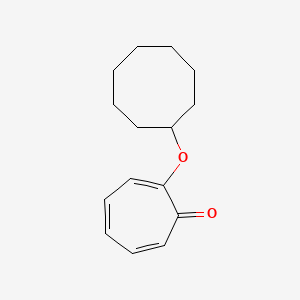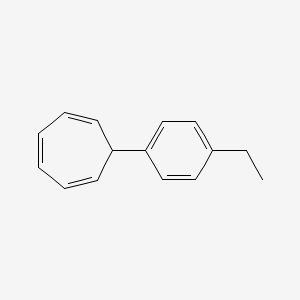
2,6,7-Trimethylocta-2,5-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trimethylocta-2,5-dien-4-one is an organic compound with the molecular formula C11H18O. It is a linear and branched α,β-unsaturated ketone, known for its applications in various fields, including fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylocta-2,5-dien-4-one typically involves the aldol condensation of citral and acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale aldol condensation reactions in reactors with capacities ranging from 2000L to 5000L. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trimethylocta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products
Oxidation: Carboxylic acids and epoxides.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6,7-Trimethylocta-2,5-dien-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 2,6,7-Trimethylocta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Octadien-4-one, 5,6,7-trimethyl-: Another α,β-unsaturated ketone with similar structural features.
6,10-Dimethylundeca-3,5,9-trien-2-one: A related compound with additional methyl groups and a longer carbon chain.
4-Methylpent-3-en-2-one: A simpler α,β-unsaturated ketone with fewer methyl groups
Uniqueness
2,6,7-Trimethylocta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Its reactivity and pleasant aroma make it particularly valuable in the fragrance and flavor industries .
Propiedades
Número CAS |
89374-90-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2,6,7-trimethylocta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-11(12)7-10(5)9(3)4/h6-7,9H,1-5H3 |
Clave InChI |
KFOAUXOHAPHEMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=CC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)

![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)


![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

